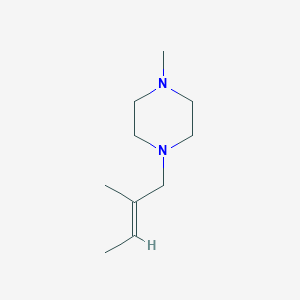
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PAA or Pyridine Acetamide.
Mechanism of Action
The mechanism of action of PAA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
PAA has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PAA in lab experiments is its ability to selectively target specific enzymes and proteins, making it a useful tool for studying various cellular processes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
Further research is needed to fully understand the mechanism of action of PAA and its potential applications in various scientific research fields. Possible future directions include studying its effects on different types of cancer, exploring its potential use in treating neurological disorders, and investigating its toxicity and potential side effects in greater detail.
Synthesis Methods
The synthesis of PAA can be achieved through a multi-step reaction process involving the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride in the presence of an acid catalyst to form 2-chloro-4,6-dimethylphenyl acetate. This intermediate product is then reacted with pyridine-4-carboxaldehyde in the presence of a base to form PAA.
Scientific Research Applications
PAA has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use in treating cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-3-5-18-6-4-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDBWVCAGSUOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)